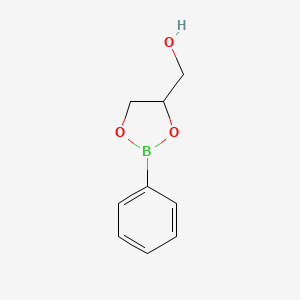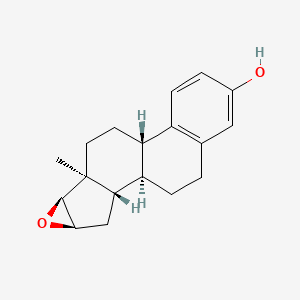
Estroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estroxide is a chemical compound known for its unique properties and applications in various fields. It is an epoxide, a type of organic compound that contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This structure imparts significant reactivity to the compound, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Estroxide can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the epoxide along with the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the alkene is continuously fed into a reaction chamber containing the peracid. The reaction is carefully controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the this compound product.
Chemical Reactions Analysis
Types of Reactions: Estroxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of this compound typically yields alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen in the epoxide ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers, depending on the nucleophile used.
Scientific Research Applications
Estroxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of estroxide involves its high reactivity due to the strained three-membered ring. This strain makes the epoxide ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants interacting with this compound.
Comparison with Similar Compounds
Styrene oxide: Another epoxide with similar reactivity but different applications.
Propylene oxide: Commonly used in the production of polyurethanes and other polymers.
Epichlorohydrin: Used in the synthesis of epoxy resins and other industrial chemicals.
Uniqueness of Estroxide: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in research and industry. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other epoxides.
Properties
CAS No. |
472-56-0 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(1R,2S,4R,6S,7S,10S)-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-trien-14-ol |
InChI |
InChI=1S/C18H22O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16-17(18)20-16/h3,5,8,13-17,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
InChI Key |
XPXOJYZDBJGFEI-PNVOZDDCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC4C2O4)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
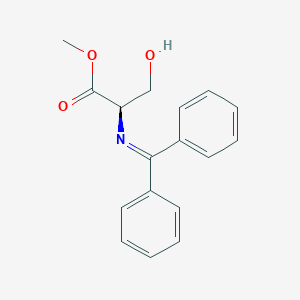

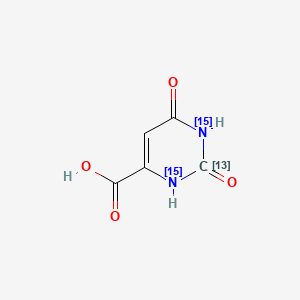
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
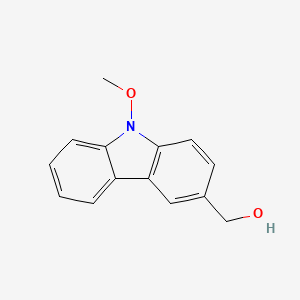
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
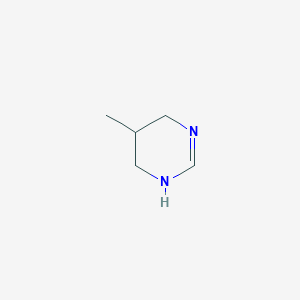
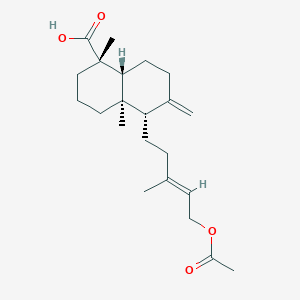
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
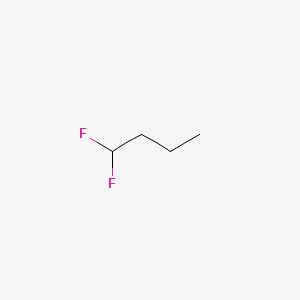
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
